molecular formula C9H5ClN2OS B1305946 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride CAS No. 465513-98-8

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride

Cat. No.: B1305946
CAS No.: 465513-98-8
M. Wt: 224.67 g/mol
InChI Key: SZZWMNJQWMQKRY-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to a benzoyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

    Coupling Reactions: The thiadiazole ring can engage in coupling reactions with other aromatic compounds, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions to facilitate the coupling process.

Major Products

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from coupling reactions involving the thiadiazole ring.

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is largely dependent on its chemical reactivity. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-YL)benzoic acid
  • 4-(1,2,3-Thiadiazol-4-YL)benzamide
  • 4-(1,2,3-Thiadiazol-4-YL)benzyl alcohol

Uniqueness

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZWMNJQWMQKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380090
Record name 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465513-98-8
Record name 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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